molecular formula C12H11NO4 B2361096 3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione CAS No. 29197-16-8

3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione

Cat. No. B2361096
CAS RN: 29197-16-8
M. Wt: 233.223
InChI Key: YZFGYWARVCXNKL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione is C12H11NO4 . It contains a total of 28 bonds; 17 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 ketone(s) (aliphatic), and 1 nitro group .

Scientific Research Applications

Unusual Chemical Shifts and Ligand Formation

A study by Kopylovich et al. (2011) explored the unusual shift of a nitro group in a phenylhydrazo-β-diketone derivative, including 3-[(4-nitrophenyl)methylidene]pentane-2,4-dione. This compound demonstrated a para to meta shift upon nitration under basic conditions. It was found to act as a polydentate ligand for synthesizing polymeric and monomeric compounds, which were characterized using single crystal X-ray analysis, revealing unique metal-organic and supramolecular 3D networks (Kopylovich et al., 2011).

Hydrogen Bonding Studies

Emsley et al. (1989) synthesized derivatives of pentane-2,4-dione, including 3-(4-nitrophenyl)pentane-2,4-dione, to study hydrogen bonding. They noted very short hydrogen bonds in these compounds and explored hydrogen bonding's impact on various properties like chemical shifts and stretching frequencies. This study contributes to understanding the hydrogen bonding in β-diketones and their derivatives (Emsley et al., 1989).

Catalytic Applications

A 2010 study by Mahmudov et al. highlighted the synthesis of 3-(2-Hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione and its use as a catalyst in peroxidative oxidation and aerobic TEMPO-mediated selective oxidation reactions. This finding suggests potential applications of β-diketone derivatives in catalysis (Mahmudov et al., 2010).

Solvatochromic Properties

In 2011, Mahmudov et al. studied the solvatochromic properties of new azoderivatives of pentane-2,4-dione, including 3-(4-nitrophenylhydrazo)pentane-2,4-dione. They focused on how these compounds behave in different solvents, providing insights into their stability and behavior under varying conditions, which is valuable in material science and analytical chemistry (Mahmudov et al., 2011).

Corrosion Inhibition

Fiala et al. (2007) investigated ketene dithioacetal derivatives, related to β-diketones, for their capacity to inhibit copper corrosion in nitric acid solutions. This study is relevant to understanding how derivatives of β-diketones can be used in corrosion inhibition, a significant application in material science (Fiala et al., 2007).

properties

IUPAC Name

3-[(4-nitrophenyl)methylidene]pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8(14)12(9(2)15)7-10-3-5-11(6-4-10)13(16)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFGYWARVCXNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of pentane-2,4-dione (20.0 g, 200 mmol), 4-nitrobenzaldehyde (30.2 g, 200 mmol), piperidine (1.70 g, 20.0 mmol), and HOAc (1.20 g, 20.0 mmol) in 500 mL of isopropanol were heated with a heat gun until a homogeneous solution resulted. The reaction mixture was then stirred at room temperature for 18 hours. The precipitated solids were filtered, sequentially washed with isopropanol and ether, and air dried to give 28.3 g of the title compound. The filtrate also yielded 5.10 g of 3-(4-nitrophenyl)methylenopentane-2,4-dione for a combined yield of 72%: mp 90-91° C. The product was used in the next step after spectral characterization.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
72%

Synthesis routes and methods II

Procedure details

30.2 g (0.2 mol) of 4-nitrobenzaldehyde and 30.0 g (0.3 mol) of acetylacetone are dissolved in 200 ml of isopropanol and treated with 1.2 ml of piperidine and 1 ml of glacial acetic acid. The mixture is warmed in a water bath until a clear solution is formed and then stirred at RT for 4 h. The product precipitates and is filtered off with suction.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

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